molecular formula C19H17N5O B15103204 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide

Cat. No.: B15103204
M. Wt: 331.4 g/mol
InChI Key: APJMYEAGPQMELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide is a heterocyclic compound featuring an indole core substituted with a methyl group at the 1-position and a carboxamide group at the 3-position. The carboxamide nitrogen is linked to a para-substituted phenyl ring bearing a 1,2,4-triazol-1-ylmethyl moiety.

  • Condensation of indole carboxylic acid derivatives with hydrazine to form carbohydrazides .
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring .
  • Amide coupling reactions to link the indole and phenyl-triazole moieties .

Key physicochemical properties (e.g., melting point, spectral data) would likely align with structurally similar compounds, such as those reported in (melting points: 160–220°C; IR: 1650–1700 cm⁻¹ for amide C=O stretch; NMR: δ 7.0–8.5 ppm for aromatic protons) .

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

1-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-3-carboxamide

InChI

InChI=1S/C19H17N5O/c1-23-11-17(16-4-2-3-5-18(16)23)19(25)22-15-8-6-14(7-9-15)10-24-13-20-12-21-24/h2-9,11-13H,10H2,1H3,(H,22,25)

InChI Key

APJMYEAGPQMELS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Triazole Group: The triazole group can be introduced through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Coupling of the Indole and Triazole Moieties: The final step involves the coupling of the indole core with the triazole group through an amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Triazole Hybrids

a) Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives ()
  • Structure : Replace the carboxamide with carbohydrazide and incorporate a 1,2,3-triazole instead of 1,2,4-triazole.
  • Activity: Demonstrated potent α-glucosidase inhibition (IC₅₀: 0.8–5.2 µM), suggesting utility in diabetes management. The 1,2,3-triazole and phenoxy groups enhance binding to enzyme active sites .
b) 1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide ()
  • Structure : Replaces indole with indazole and introduces an oxadiazole-pyridine-triazole system.
  • Activity : Likely targets kinase or protease enzymes due to the oxadiazole and fused triazolo-pyridine moieties.
  • Key Difference : The indazole core and oxadiazole substituent may confer higher rigidity and improved pharmacokinetic profiles compared to the target compound .

Triazole-Containing Carboxamides

a) 1-Phenyl-N-(1H-1,2,4-triazol-3-yl)cyclopentanecarboxamide ()
  • Structure : Cyclopentane replaces the indole ring; triazole is directly linked to the carboxamide.
  • Activity : Unspecified in evidence, but cyclopentane-carboxamides are common in CNS-targeting drugs. The absence of an aromatic indole system may reduce π-π stacking interactions in biological targets .
b) 1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide ()
  • Structure : Pyrazole replaces indole; triazole is benzyl-substituted.
  • Activity : Pyrazole-triazole hybrids often exhibit anti-inflammatory or anticancer activity. The benzyl group may enhance lipophilicity, impacting membrane permeability .

Heterocyclic Variations

a) N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide ()
  • Structure : Thiadiazole replaces triazole.
  • Activity: Thiadiazoles are known for antimicrobial and anticancer properties.
b) 1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide ()
  • Structure : Difluoromethoxy-phenyl and dimethylphenyl substituents.
  • Activity : Fluorine atoms improve metabolic stability and bioavailability. The dimethylphenyl group may enhance steric hindrance in target binding .

Pharmacological and Industrial Relevance

  • Triazole Role: The 1,2,4-triazole group is prevalent in antifungals (e.g., Terconazole, ) and aromatase inhibitors (e.g., Letrozole, ).
  • Indole Role : Indole derivatives (e.g., Rizatriptan, ) often target serotonin receptors. The methyl-indole-carboxamide scaffold may interact with CNS or metabolic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.